N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a bifuran core (2,2'-bifuran) linked to an isoxazole-5-carboxamide moiety via a methylene bridge. This structure combines electron-rich furan and isoxazole rings, which are known to influence electronic properties such as polarizability and conjugation efficiency. The compound’s polarizability (<α>) is reported as 645.71 atomic units (a.u.), a critical parameter for nonlinear optical applications . Its design leverages π-conjugated systems to enhance charge transfer capabilities, making it relevant in materials science and medicinal chemistry for applications requiring tunable electronic properties.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(12-5-6-15-19-12)14-8-9-3-4-11(18-9)10-2-1-7-17-10/h1-7H,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSDVLCCVFGPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
For the specific synthesis of N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide, the bifuran moiety can be introduced through a coupling reaction with the isoxazole derivative. The reaction conditions typically involve the use of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of organocatalysts and environmentally friendly reaction conditions to achieve high yields and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazole derivatives.
Reduction: The nitro group in isoxazole derivatives can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the isoxazole ring, leading to the formation of various substituted isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to achieve the desired products.
Major Products
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
1. Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds. The bifuran and isoxazole structures allow for diverse chemical modifications that can lead to new derivatives with enhanced properties.
2. Biology
- Antimicrobial Activity : Preliminary studies have indicated that the compound may exhibit antimicrobial properties. Its ability to interact with bacterial enzymes could inhibit their function, leading to potential therapeutic applications.
- Antiviral Properties : Research suggests that it may also possess antiviral activities, making it a candidate for further exploration in virology.
3. Medicine
- Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase enzymes, which are involved in inflammatory processes. This suggests potential use in treating inflammatory diseases.
- Anticancer Potential : Studies have indicated that N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide might inhibit cancer cell proliferation through specific molecular interactions. Further investigations are needed to elucidate its mechanism of action and efficacy against various cancer types.
- Anticonvulsant Activity : There are indications that it may have anticonvulsant properties, warranting further investigation into its use as a therapeutic agent for seizure disorders.
4. Industry
- Material Development : The unique electronic and optical properties of this compound make it suitable for developing new materials. Its potential applications include organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The bifuran moiety may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The polarizability and electronic properties of N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide have been compared to derivatives with analogous π-linkers and substituents. Below is a detailed analysis based on experimental data:
Polarizability Trends in DPTM Series Compounds
Compounds in the DPTM series share structural motifs with the target molecule, differing in π-linker composition. Key findings include:
| Compound | First π-Linker | Second π-Linker | <α> (a.u.) |
|---|---|---|---|
| DPTM-5 | 5,5′-Dimethyl-2,2′-bifuran | 2,5-Dimethylfuran | 677.51 |
| DPTM-6 | 5,5′-Dimethyl-2,2′-bifuran | 2,5-Dimethyloxazole | 668.19 |
| DPTM-1 | 5-Dimethylfuro[3,2-b]furan | 2,5-Dimethylfuran | 663.48 |
| Target | [2,2'-Bifuran]-5-ylmethyl | Isoxazole-5-carboxamide | 645.71 |
| DPTM-3 | 2,5-Dimethyloxazolo[5,4-d]oxazole | 2,5-Dimethylfuran | 640.19 |
| DPTM-7 | 2,2′-Dimethyl-5,5′-bioxazole | 2,5-Dimethylfuran | 625.88 |
Key Observations :
Superior Polarizability in Bifuran Derivatives :
- DPTM-5 and DPTM-6, which retain the bifuran core, exhibit higher polarizability (677.51 a.u. and 668.19 a.u. , respectively) than the target compound. This suggests that additional methyl groups or oxazole substituents enhance π-conjugation .
- The target compound’s lower <α> (645.71 a.u. ) may arise from the absence of methyl substituents on its bifuran linker.
Impact of Heteroatom Replacement :
- Replacing the bifuran core with oxazole-based linkers (e.g., DPTM-3, DPTM-7) reduces polarizability due to decreased electron density and conjugation length. For example, DPTM-3 (<α> = 640.19 a.u. ) shows a ~5% drop compared to the target compound .
Role of Second π-Linker :
- Compounds with 2,5-dimethylfuran as the second π-linker (e.g., DPTM-5, DPTM-1) outperform those with 2,5-dimethyloxazole (e.g., DPTM-6, DPTM-10). This highlights furan’s superior electron-donating capacity compared to oxazole .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This structure features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways:
- Target Enzymes : The compound has been shown to interact with various cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway responsible for inflammation and pain modulation.
- Biochemical Pathways : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain.
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies demonstrated significant inhibition of COX activity, resulting in reduced levels of inflammatory mediators such as prostaglandins .
Anticancer Properties
The compound has also shown promise in cancer research. In studies involving human cancer cell lines, it exhibited cytotoxic effects with IC50 values indicating effective growth inhibition. For example, it demonstrated significant activity against prostate cancer cell lines by preventing androgen receptor binding, thus inhibiting tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : An investigation into its effects on various cancer cell lines revealed that it reduced cell viability significantly in LNCaP prostate cancer cells with an IC50 value of 33 nM .
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups .
- Comparative Analysis : Comparative studies with standard anti-inflammatory drugs showed that this compound had comparable efficacy but with potentially fewer side effects due to its selective targeting mechanism .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | COX inhibition | 0.59 | |
| Anticancer | LNCaP | 0.033 | |
| Anticancer | PC-3 | 0.045 |
| Mechanism | Description |
|---|---|
| COX Inhibition | Reduces inflammatory mediator production |
| Androgen Receptor Inhibition | Prevents tumor growth in prostate cancer models |
Q & A
Q. What are the common synthetic routes for preparing N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling bifuran derivatives with isoxazole-carboxamide precursors. For example, cyclization/dehydrogenation of α-acetyl-γ-butyrolactones can generate bifuranyl intermediates, followed by alkylation or amidation reactions to attach the isoxazole moiety . Reaction efficiency (yields ranging from 51% to 97% in analogous compounds) can be improved by optimizing solvent systems (e.g., DMF or THF), catalyst selection (e.g., Pd for cross-couplings), and temperature control (e.g., reflux vs. room temperature) . Monitoring via TLC and purification via column chromatography are critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : 1H and 13C NMR are essential for confirming the bifuran and isoxazole ring systems. Key diagnostic signals include:
- Bifuran protons: δ 6.2–7.1 ppm (multiplet for furan rings) .
- Isoxazole protons: δ 6.5–6.8 ppm (singlet for C5-H) .
- Carboxamide NH: δ 8.0–8.5 ppm (broad singlet) .
High-resolution mass spectrometry (HRMS) is recommended for verifying molecular weight (e.g., [M+H]+ ion), while IR spectroscopy confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) .
Q. What biological activities have been reported for structurally related isoxazole-carboxamide derivatives?
- Methodological Answer : Analogous compounds exhibit anticancer and antimicrobial properties. For example, N-(1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides demonstrated cytotoxicity against human cancer cell lines (IC50 < 10 µM) via kinase inhibition . Activity can be tuned by modifying substituents on the bifuran or isoxazole rings. Standard assays include MTT for viability and enzymatic inhibition studies (e.g., kinase profiling) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable-temperature NMR to identify rotameric splitting (e.g., carboxamide NH at low temps) .
- 2D techniques (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity .
- Comparative analysis with published spectra of related compounds (e.g., N-(β-D-glucopyranosyl)-3-phenyl-isoxazole-5-carboxamide ).
Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the carboxamide .
- Formulation : Use co-solvents (PEG, DMSO) or liposomal encapsulation .
- Structural modification : Replace hydrophobic substituents with polar groups (e.g., hydroxyl or amine) on the bifuran ring .
Solubility should be quantified via HPLC-UV, and bioavailability assessed using pharmacokinetic models (e.g., Caco-2 permeability assays) .
Q. How can computational methods guide the design of analogues with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Use tools like AutoDock Vina to predict binding modes to target proteins (e.g., kinases) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data to prioritize synthetic targets .
- ADMET prediction : Software like SwissADME can forecast metabolic stability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
